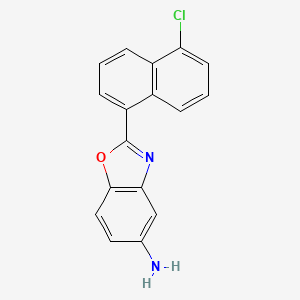
3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
The compound “3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of aromatic heterocyclic compound, attached to a nitrophenyl group and an aldehyde group .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a planar aromatic ring (from the pyrazole and phenyl groups) and various functional groups attached to this ring . The exact structure would depend on the positions of these groups on the ring.Chemical Reactions Analysis
Similar compounds can undergo a variety of chemical reactions, including reduction, substitution, and addition reactions . The exact reactions would depend on the specific functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties can include melting point, boiling point, solubility, and reactivity. Without specific information, it’s difficult to provide a detailed properties analysis for “3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde”.Applications De Recherche Scientifique
Pyrazole-Based NLOphores
- Optoelectronic Applications : Pyrazole-based derivatives, including compounds related to 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde, have been investigated for their nonlinear optical (NLO) properties. These compounds, characterized by donor-π-acceptor (D-π-A) structures, exhibit significant hyperpolarizability, making them potential candidates for optoelectronic applications (Lanke & Sekar, 2016).
Antimicrobial Activity
- Chitosan Schiff Bases : Derivatives of pyrazole, including those similar to 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde, have been used to form Schiff bases with chitosan. These compounds displayed antimicrobial activity against various bacteria and fungi, suggesting their potential use in antimicrobial applications (Hamed et al., 2020).
- Functional Derivatives : New functional derivatives of pyrazole carbaldehydes showed pronounced effects on bacterial and fungal strains, indicating their promise as antimicrobial agents (Biointerface Research in Applied Chemistry, 2021).
Antioxidant and Anti-Inflammatory Activity
- Derivative Synthesis and Evaluation : A series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized and evaluated for their antioxidant and anti-inflammatory activities. Some derivatives showed potent activity, suggesting their potential therapeutic use (Sudha, Subbaiah, & Mahalakshmi, 2021).
Anticonvulsant and Analgesic Studies
- Novel Pyrazole Analogues : New compounds derived from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde were synthesized and evaluated for anticonvulsant and analgesic activities. Some compounds exhibited significant activity without toxicity, highlighting theirpotential in the development of new analgesic and anticonvulsant drugs (Viveka et al., 2015).
Antimicrobial, Antioxidant, Anti-Inflammatory, and Analgesic Activities
- Heterocycle Synthesis : Derivatives of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, closely related to the query compound, were synthesized and found to exhibit antimicrobial, anti-inflammatory, and analgesic activities. This indicates their potential as broad-spectrum therapeutic agents (Abdel-Wahab et al., 2012).
Synthesis and Biological Study of N-Acetyl Pyrazole Derivatives
- Antibacterial and Antifungal Activity : N-acetyl pyrazole derivatives, synthesized from related carbaldehydes, displayed promising antibacterial and antifungal activities, suggesting their use in combating microbial infections (Dhaduk & Joshi, 2022).
Molecular Docking Studies
- Phosphodiesterase Inhibitory Activity : A study on 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, which shares a similar structure with the query compound, suggested potential phosphodiesterase inhibitory activity based on molecular docking studies. This points to possible applications in drug design (Mary et al., 2015).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties . These can include toxicity, flammability, and environmental impact. Without specific information, it’s difficult to provide a detailed safety and hazards analysis for “3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde”.
Orientations Futures
Research into similar compounds often focuses on their potential applications in fields such as medicine, materials science, and chemical synthesis . Future research could involve exploring these applications for “3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde”, as well as investigating its synthesis, properties, and behavior in more detail.
Propriétés
IUPAC Name |
5-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-6-8-5-11-12-10(8)7-2-1-3-9(4-7)13(15)16/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSRMBHWRSZMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=NN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354573 | |
| Record name | 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
26033-25-0 | |
| Record name | 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



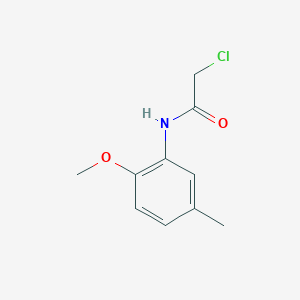
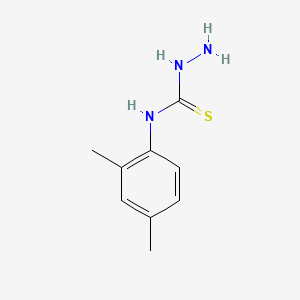
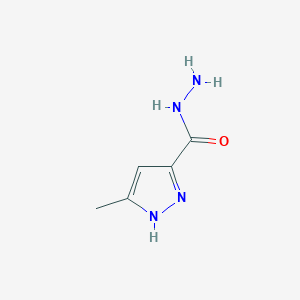

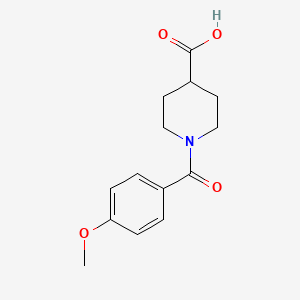
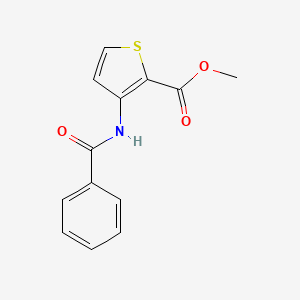
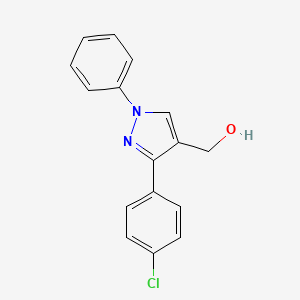
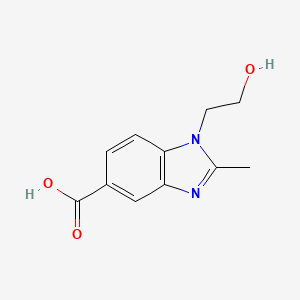
![(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1349004.png)
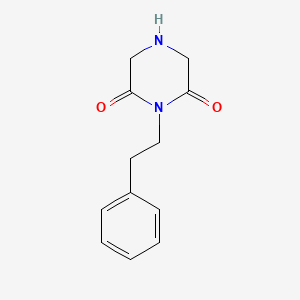
![1-[(2-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B1349012.png)
![4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349015.png)
